molecular formula C13H13FO2 B13627322 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13627322
M. Wt: 220.24 g/mol
InChI Key: FPUDJPZLKMIXIM-UHFFFAOYSA-N
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Description

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorine atom attached to the benzofuran ring and a dimethylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of Dimethylpropanone Group: The final step involves the Friedel-Crafts acylation reaction where the benzofuran derivative is reacted with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine
  • 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Comparison: 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone group, which imparts distinct chemical properties compared to its analogs

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

1-(7-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H13FO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3

InChI Key

FPUDJPZLKMIXIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F

Origin of Product

United States

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